N-(1-BENZOYL-4-PIPERIDYL)-N'-PHENYLUREA

Description

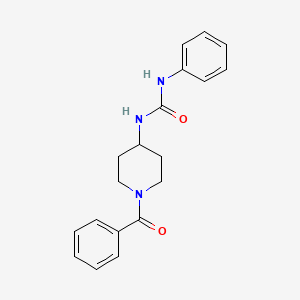

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzoylpiperidin-4-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-18(15-7-3-1-4-8-15)22-13-11-17(12-14-22)21-19(24)20-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPIPOADUOYADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Benzoyl 4 Piperidyl N Phenylurea and Its Precursors

Established Synthetic Pathways for the Core Piperidine (B6355638) Scaffold

The synthesis of N-(1-benzoyl-4-piperidyl)-N'-phenylurea fundamentally relies on the construction of a 4-substituted piperidine core, specifically a 4-aminopiperidine (B84694) derivative. Several robust methods exist for creating this key structural motif.

One of the most common and efficient methods starts from N-substituted 4-piperidone (B1582916) derivatives. These precursors undergo reductive amination to introduce the amine functionality at the C4 position. mdpi.com This process typically involves the reaction of the 4-piperidone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) has proven to be an effective reducing agent for this transformation, affording the corresponding 4-aminopiperidines in moderate to high yields. mdpi.com

Another major pathway involves the hydrogenation or reduction of substituted pyridine (B92270) precursors . nih.gov Pyridine rings can be functionalized and then reduced using various catalytic systems, such as palladium or platinum, although this can require high pressure. nih.gov Organocatalysis is also emerging as a popular alternative to traditional metal catalysis for these reductions. nih.gov

Cyclization reactions represent a further strategy for building the piperidine ring from acyclic precursors. These methods include intramolecular aza-Michael reactions and other annulation strategies where a nitrogen-containing chain cyclizes to form the six-membered ring. nih.govnih.gov For instance, a one-pot method integrating amide activation, Bischler–Napieralski reaction, imine reduction, and intramolecular nucleophilic substitution has been developed to construct N-substituted piperidines from halogenated amides. nih.gov

A general synthetic scheme for preparing 4-aminopiperidine derivatives often starts with a protected 4-piperidone, as illustrated in the table below. mdpi.comresearchgate.net

Table 1: Reductive Amination for 4-Aminopiperidine Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-4-piperidone | Aliphatic amines, Sodium triacetoxyborohydride | N-Boc-4-(alkylamino)piperidine | Moderate to quantitative | mdpi.com |

| N-Benzyl-4-piperidone | R-NH₂, TiCl₄, NaBH₄ | N-Benzyl-4-(alkylamino)piperidine | Not specified | researchgate.net |

Approaches for Benzoyl and Phenylurea Moiety Introduction and Coupling

Once the 4-aminopiperidine scaffold is obtained, the synthesis of this compound requires two key functionalization steps: the formation of the phenylurea group at the C4-amino position and the benzoylation of the piperidine ring nitrogen. The sequence of these steps can be varied.

Route A: Phenylurea Formation Followed by Benzoylation

In this approach, a 4-aminopiperidine derivative is first reacted to form the urea (B33335) moiety. A common method for synthesizing aryl ureas is the reaction of an amine with an aryl isocyanate. asianpubs.org Therefore, reacting a 4-aminopiperidine intermediate with phenyl isocyanate would yield the N-(piperidyl)-N'-phenylurea core. The reaction is typically conducted in an appropriate solvent like acetone. asianpubs.org

Following the formation of the urea, the secondary amine of the piperidine ring is acylated. Benzoylation is a standard N-acylation reaction that can be achieved using benzoyl chloride in the presence of a base such as pyridine, triethylamine, or aqueous sodium hydroxide (B78521) (the Schotten-Baumann reaction). orgsyn.orgnih.govuomustansiriyah.edu.iq This final step attaches the benzoyl group to the piperidine nitrogen, completing the synthesis.

Route B: Benzoylation Followed by Phenylurea Formation

Alternatively, the piperidine nitrogen can be benzoylated first. Starting with a precursor like 4-amino-1-benzylpiperidine (B41602) or another protected variant, the benzyl (B1604629) group could be removed and followed by benzoylation to yield 1-benzoyl-4-aminopiperidine. This intermediate would then be reacted with phenyl isocyanate to form the final product. Another method involves heating an aniline (B41778) salt with urea nitrate (B79036) in an aqueous solution to produce phenylurea derivatives. orgsyn.org

The choice between these routes often depends on the stability of the intermediates and the compatibility of the reagents with the functional groups present.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing yields and purity. For each key step in the synthesis of this compound, various parameters can be adjusted.

For N-Acylation (Benzoylation): The choice of base, solvent, and temperature significantly impacts the efficiency of benzoylation. While traditional methods use pyridine or sodium hydroxide, catalyst-free conditions have also been developed. orientjchem.org A highly efficient and environmentally friendly method utilizes a combination of benzoyl chloride, pyridine, and basic alumina (B75360) under solvent-free microwave irradiation, leading to high yields in a short reaction time. nih.gov

Table 2: Comparison of Benzoylation Conditions for Amines

| Substrate | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine | Benzoyl chloride, Pyridine, Basic Alumina, Microwave (300W), 1.5 min | 91-93% | nih.gov |

| Piperidine | Benzoyl chloride, aq. NaOH, Benzene (optional), 35-40°C | 70-75% | orgsyn.org |

| Aniline | Acetic anhydride, Water, Room Temp, 5 min | 96% | orientjchem.org |

For Urea Formation: The synthesis of unsymmetrical ureas can be optimized by careful selection of reagents and catalysts. The reaction of amines with isocyanates is generally high-yielding. asianpubs.org Alternative methods, such as using dioxazolones as isocyanate surrogates, have been optimized for mildness and efficiency. Studies show that using a stoichiometric amount of a base like sodium acetate (B1210297) at a moderate temperature (e.g., 60°C) can effectively promote the reaction. tandfonline.com

Stereoselective Synthesis Strategies for this compound Isomers

While this compound itself is achiral, the introduction of substituents on the piperidine ring at positions other than C1 or C4 would create stereocenters, leading to various diastereomers and enantiomers. The synthesis of specific isomers requires stereoselective strategies.

A facile approach for preparing specific stereoisomers, such as cis-3-methyl-4-aminopiperidine derivatives, involves the regioselective ring-opening of an epoxide precursor. researchgate.net For example, N-benzyl-3-methyl-3,4-epoxy-piperidine can be opened to yield the cis-amino alcohol, which can then be further functionalized. researchgate.net

Multicomponent reactions have also been developed for the stereoselective synthesis of highly substituted piperidines. researchgate.net Cascade reactions, such as a Knoevenagel–Michael–Mannich sequence, can stereoselectively form polysubstituted piperidines with control over multiple stereogenic centers. researchgate.net Furthermore, gold-catalyzed cyclizations have been employed to create substituted piperidin-4-ols with high diastereoselectivity, providing a flexible route to chiral piperidine scaffolds. nih.gov These advanced methods provide access to specific isomers of piperidine-based compounds, which would be applicable to synthesizing chiral analogs of the target molecule.

Protective Group Chemistry in the Synthesis of this compound Intermediates

Protective group chemistry is indispensable in the synthesis of this compound to prevent unwanted side reactions and direct the synthesis toward the desired product. Given the two reactive nitrogen atoms in the 4-aminopiperidine core, one must be selectively protected while the other is functionalized.

A common strategy involves using the tert-butoxycarbonyl (Boc) group to protect the piperidine ring nitrogen. The synthesis would start with commercially available 4-amino-1-Boc-piperidine . nih.gov The exocyclic C4-amino group can then be reacted with phenyl isocyanate to form the urea. Following this step, the Boc group is removed from the piperidine nitrogen under acidic conditions, typically using trifluoroacetic acid (TFA) or 4N HCl in dioxane. mdpi.comnih.gov The resulting free secondary amine on the piperidine ring can then be selectively benzoylated to yield the final product.

Alternatively, the exocyclic amino group could be protected to allow for initial N-benzoylation of the piperidine ring. However, protecting the ring nitrogen is often more straightforward. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used protecting group for amines. It is stable under acidic conditions but can be readily cleaved using a mild base, most commonly a solution of piperidine in DMF. creative-peptides.comyoutube.comnih.gov This orthogonality to acid-labile groups like Boc makes it a valuable tool in complex multi-step syntheses.

Table 3: Common Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Typical Deprotection Reagent | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) or HCl | mdpi.comcreative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | creative-peptides.comnih.gov |

| Benzyloxycarbonyl | Z or Cbz | H₂/Pd or HBr/AcOH | creative-peptides.com |

The strategic use of these protecting groups allows for a controlled, stepwise assembly of the this compound molecule from simpler precursors.

Advanced Structural Characterization and Conformational Analysis of N 1 Benzoyl 4 Piperidyl N Phenylurea

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Networks

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for N-(1-benzoyl-4-piperidyl)-N'-phenylurea is not extensively reported in publicly accessible crystallographic databases, its solid-state conformation and packing can be inferred from the well-documented structures of its constituent moieties, such as N-benzoyl-N'-phenylurea and benzoylpiperidine.

The molecular conformation is significantly influenced by hydrogen bonding. A strong intramolecular N-H···O=C hydrogen bond is expected between the urea (B33335) N-H group and the benzoyl carbonyl oxygen, forming a stable six-membered pseudo-ring. nih.goviucr.org This feature is a common conformational determinant in N-benzoylurea derivatives. nih.gov

In the crystal lattice, molecules are likely to form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds involving the urea groups. nih.govnih.gov This interaction creates a characteristic R²₂(8) graph-set motif, where two molecules are linked in an eight-membered ring. iucr.org The piperidine (B6355638) ring is expected to adopt a stable chair conformation to minimize steric strain. The benzoyl and phenyl groups will be oriented to optimize crystal packing, which is often influenced by weak C-H···O or C-H···π interactions, although significant π-π stacking is not always observed in related structures. nih.gov

Table 1: Expected Crystallographic Parameters and Hydrogen Bond Geometry

| Parameter | Expected Value/Feature | Rationale/Reference |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for similar organic molecules. nih.gov |

| Piperidine Conformation | Chair | Lowest energy conformation. |

| Intramolecular H-Bond | N-H···O (Urea N-H to Benzoyl C=O) | Forms a stabilizing pseudo-aromatic 6-membered ring. nih.govwikipedia.org |

| Intermolecular H-Bond | N-H···O (Urea N-H to Urea C=O) | Leads to the formation of centrosymmetric dimers. nih.goviucr.org |

| H-Bond Distance (H···A) | ~1.8 - 2.0 Å | Typical for strong to moderate N-H···O bonds. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamic Studies

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about its solution-state conformation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl and phenyl rings, the piperidine ring protons, and the N-H protons of the urea linkage. Due to the partial double-bond character of the amide bond between the benzoyl group and the piperidine nitrogen, restricted rotation can occur. nih.gov This may lead to the observation of distinct sets of signals for different rotamers at room temperature, particularly for the protons on the piperidine ring adjacent to the nitrogen atom. scielo.br

Temperature-dependent NMR studies can be employed to investigate dynamic processes. nih.gov By increasing the temperature, the rate of rotation around the amide bond and the rate of the piperidine ring's chair-to-chair interconversion would increase. At a specific temperature, known as the coalescence temperature, the separate signals for the interconverting protons would broaden and merge into a single averaged signal, allowing for the calculation of the activation energy barrier (ΔG‡) for these conformational changes. nih.gov Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can identify protons that are close in space, providing crucial data to build a model of the predominant solution-state conformation. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shift Ranges

| Proton Type | Predicted δ (ppm) | Notes |

|---|---|---|

| Urea N-H | 8.0 - 9.5 | Broad signals, position is solvent-dependent. |

| Aromatic C-H (Benzoyl, Phenyl) | 7.0 - 7.8 | Complex multiplet patterns. |

| Piperidine C-H (axial, equatorial) | 1.5 - 4.5 | Axial and equatorial protons will have different chemical shifts. Protons adjacent to N will be downfield. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule and the strength of intermolecular interactions.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the N-H and C=O stretching vibrations. The N-H stretching band, typically found around 3300-3400 cm⁻¹, is likely to be broadened and shifted to a lower frequency due to its involvement in both intra- and intermolecular hydrogen bonding. nih.gov

The carbonyl (C=O) region is particularly informative. Two distinct C=O stretching bands are anticipated: one for the benzoyl amide carbonyl and one for the urea carbonyl. The benzoyl C=O, involved in a strong intramolecular hydrogen bond, would appear at a lower wavenumber (around 1640-1660 cm⁻¹) compared to a non-hydrogen-bonded amide. The urea C=O, participating in intermolecular hydrogen bonds, would also show a band in a similar region (around 1630-1650 cm⁻¹). mdpi.com The presence of multiple bands in the carbonyl region can provide insight into different hydrogen-bonding environments. mdpi.com

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Group |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Urea (Hydrogen-bonded) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzoyl, Phenyl |

| C-H Stretch (Aliphatic) | 2850 - 2950 | Piperidine |

| C=O Stretch (Amide I) | 1640 - 1660 | Benzoyl (H-bonded) |

| C=O Stretch (Urea) | 1630 - 1650 | Urea (H-bonded) |

| N-H Bend (Amide II) | 1510 - 1550 | Urea |

Mass Spectrometry Techniques for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would primarily show the protonated molecule [M+H]⁺, confirming the molecular integrity and weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Tandem mass spectrometry (MS/MS), involving collision-induced dissociation (CID) of the parent ion, would reveal characteristic fragmentation pathways. The structure of this compound suggests several likely points of cleavage. Key fragmentation processes would include:

Cleavage of the benzoyl group: This would produce a characteristic benzoyl cation at m/z 105.

Cleavage at the urea linkage: Scission of the N-C bonds in the urea moiety could lead to fragments corresponding to phenyl isocyanate (m/z 119) or the 1-benzoyl-4-aminopiperidine fragment.

Fragmentation of the piperidine ring: This would result in a series of smaller fragment ions.

Formation of oxazolone ions: As seen in related N-benzoyl compounds, rearrangement and fragmentation could lead to the formation of deprotonated oxazolone structures under certain conditions. nih.gov

Table 4: Predicted Key Mass Fragments (for [M+H]⁺)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 338.18 | [M+H]⁺ | C₂₀H₂₄N₃O₂⁺ |

| 105.03 | Benzoyl cation | C₇H₅O⁺ |

| 120.06 | Phenylurea cation | C₇H₈N₂O⁺ |

| 203.12 | 1-Benzoyl-piperidin-4-yl cation | C₁₂H₁₅N₂O⁺ |

| 119.04 | Phenyl isocyanate radical cation | C₇H₅NO⁺· |

Computational Chemistry and Molecular Dynamics Simulations for Conformational Landscapes and Stability

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental techniques by providing a detailed picture of the molecule's conformational possibilities and energetic landscape. nih.gov

DFT calculations can be used to optimize the geometry of various possible conformers and determine their relative stabilities. This would confirm the chair as the lowest energy conformation for the piperidine ring and predict the precise bond lengths and angles. Furthermore, computational methods can map the potential energy surface for rotation around key single bonds, such as the C-N bond linking the benzoyl group to the piperidine ring, thereby calculating the energy barrier to rotation that can be compared with experimental data from NMR. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Benzoyl-N'-phenylurea |

| Benzoylpiperidine |

| N′-(1-benzylpiperidin-4-yl)acetohydrazide |

| Phenyl isocyanate |

Structure Activity Relationship Sar Studies of N 1 Benzoyl 4 Piperidyl N Phenylurea Analogues

Systematic Substituent Effects on the Phenyl and Benzoyl Moieties

The aromatic rings of N-(1-benzoyl-4-piperidyl)-N'-phenylurea, namely the N'-phenyl and the N-benzoyl moieties, represent critical regions for interaction with biological targets. Modifications to these rings have been shown to significantly impact the research activity of the analogues.

Research on related benzoylpiperidine-containing compounds has demonstrated that the nature and position of substituents on the benzoyl ring can dramatically alter biological effects. For instance, in a series of 4-(p-fluorobenzoyl)piperidine derivatives, this specific substitution was found to be crucial for anchoring the ligand to its target. researchgate.net The introduction of a p-fluoro substituent on the benzoyl moiety is a common strategy in medicinal chemistry, often leading to enhanced binding affinity. researchgate.net Further studies on other benzoylpiperidine scaffolds have shown that substituents at the para position of the benzoyl ring, such as isopropyl or fluorine, can lead to potent inhibitory activity. researchgate.net

A hypothetical data table illustrating the effect of substituents on the phenyl and benzoyl rings on a generic biological activity (e.g., receptor binding affinity, IC50) could be structured as follows:

| Compound | R1 (Benzoyl Moiety) | R2 (Phenyl Moiety) | Relative Activity (%) |

|---|---|---|---|

| Parent | H | H | 100 |

| Analogue 1 | 4-F | H | 150 |

| Analogue 2 | 4-OCH3 | H | 80 |

| Analogue 3 | H | 4-CF3 | 180 |

| Analogue 4 | H | 4-Cl | 160 |

| Analogue 5 | 4-F | 4-CF3 | 250 |

Influence of Piperidine (B6355638) Ring Substitutions and Nitrogen Functionalization

Substituents on the piperidine ring itself can influence the orientation of the benzoyl and phenylurea moieties, thereby affecting their interactions with a target. The introduction of alkyl or other functional groups at various positions of the piperidine ring can lead to changes in steric hindrance and lipophilicity. researchgate.net For instance, in related piperidine derivatives, the introduction of substituents at the 2- and 4-positions has been shown to be a viable strategy for modulating activity. prismbiolab.com

A hypothetical data table illustrating the effect of piperidine ring modifications could be as follows:

| Compound | Piperidine Substitution | N-Functionalization | Relative Activity (%) |

|---|---|---|---|

| Parent | None | Benzoyl | 100 |

| Analogue 6 | 2-methyl | Benzoyl | 90 |

| Analogue 7 | 3-methyl | Benzoyl | 110 |

| Analogue 8 | None | Benzyl (B1604629) | 70 |

| Analogue 9 | None | Phenylsulfonyl | 50 |

Modulation of the Urea (B33335) Linkage for Enhanced Research Activity

The urea linkage (-NH-CO-NH-) is a key structural feature of this compound, acting as a hydrogen bond donor and acceptor. Its modification has been a focal point of research to enhance activity and explore new chemical space. The modification of a urea linkage is a recognized strategy for discovering new drug candidates. nih.gov

One common modification is the replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793). This change can alter the electronic properties and hydrogen bonding capabilities of the linker, potentially leading to different biological activities. In some instances, thiourea derivatives have shown potent activity in various biological assays. ubaya.ac.id

Another approach involves replacing the entire urea moiety with other bioisosteric linkers, such as amides, sulfonamides, or reversed amides. These changes can significantly impact the conformational flexibility and interaction patterns of the molecule. For example, converting the urea linkage into a semicarbazide (B1199961) has been explored as a strategy to find novel bioactive compounds. nih.gov The goal of such modifications is to identify linkers that maintain or improve the desired interactions with the target while potentially offering improved physicochemical properties. nih.gov

A hypothetical data table illustrating the effect of urea linkage modulation could be as follows:

| Compound | Linkage | Relative Activity (%) |

|---|---|---|

| Parent | -NH-CO-NH- | 100 |

| Analogue 10 | -NH-CS-NH- (Thiourea) | 120 |

| Analogue 11 | -CO-NH- (Amide) | 85 |

| Analogue 12 | -NH-CO- (Reversed Amide) | 75 |

| Analogue 13 | -SO2-NH- (Sulfonamide) | 60 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For this compound analogues, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity and can be used to predict the activity of novel, unsynthesized compounds. nih.gov

In a typical QSAR study for this class of compounds, various molecular descriptors would be calculated for a series of analogues with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov

For instance, a QSAR model for a related series of N-benzoyl-N'-phenylthiourea derivatives found that lipophilic properties had a significant influence on their cytotoxic activity. mdpi.com Similarly, a QSAR study on piperidinyl urea derivatives highlighted the importance of distributed polar properties on the van der Waals surface for their activity. nih.gov Such models can guide the design of new analogues by predicting which modifications are likely to increase activity. For example, if a QSAR model indicates that increased lipophilicity in a certain region of the molecule is beneficial, chemists can focus on synthesizing analogues with more lipophilic substituents in that area.

A hypothetical QSAR equation for this class of compounds might look like:

log(1/IC50) = a(logP) + b(Dipole_Moment) - c*(Molecular_Weight) + d

Where 'a', 'b', and 'c' are coefficients determined from the regression analysis, and 'd' is a constant. This equation would suggest that higher lipophilicity and dipole moment, and lower molecular weight are correlated with higher activity.

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. nih.gov These strategies have been applied to the this compound scaffold to explore new chemical space.

Bioisosteric replacement involves substituting one part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. prismbiolab.com In the context of the target compound, the phenyl rings are common targets for bioisosteric replacement. For example, the phenyl ring of the N'-phenylurea moiety could be replaced with other aromatic heterocycles like pyridine (B92270) or thiophene. ipinnovative.com Such replacements can alter the electronic and steric properties of the molecule, potentially leading to improved interactions with the biological target. nih.govipinnovative.com The benzoylpiperidine fragment itself is sometimes considered a bioisostere of a piperazine (B1678402) ring. mdpi.com

Scaffold hopping, a more drastic approach, involves replacing the entire core scaffold with a different one while aiming to maintain the key pharmacophoric features. psu.edu For this compound, this could involve replacing the piperidine ring with other cyclic systems, such as a pyrrolidine (B122466) or an azepane ring, or even an acyclic linker. The goal is to find a new scaffold that orients the benzoyl and phenylurea moieties in a similar spatial arrangement to the original compound, thereby preserving biological activity while potentially offering novel intellectual property or improved drug-like properties. dundee.ac.uk

A hypothetical data table illustrating the effect of scaffold hopping and bioisosteric replacement could be:

| Compound | Modification | Scaffold/Bioisostere | Relative Activity (%) |

|---|---|---|---|

| Parent | - | This compound | 100 |

| Analogue 14 | Bioisosteric Replacement | N'-pyridylurea | 95 |

| Analogue 15 | Bioisosteric Replacement | N'-thienylurea | 88 |

| Analogue 16 | Scaffold Hopping | N-(1-benzoyl-3-pyrrolidinyl)-N'-phenylurea | 70 |

| Analogue 17 | Scaffold Hopping | N-(1-benzoyl-4-azepanyl)-N'-phenylurea | 65 |

Mechanistic Investigations of N 1 Benzoyl 4 Piperidyl N Phenylurea Interactions at a Molecular Level

Biochemical Pathway Modulation and Target Identification in Preclinical Models

Investigations into phenylurea derivatives frequently utilize preclinical models to identify which biochemical pathways are modulated and to pinpoint specific molecular targets. A common approach involves screening against a panel of human cancer cell lines to identify patterns of activity, which can suggest a mechanism of action. nih.gov For instance, new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have been evaluated for their in vitro antiproliferative activities against the 60 human cancer cell lines of the National Cancer Institute (NCI). nih.gov Compounds showing broad-spectrum antiproliferative activity or specific lethality against certain cell lines, such as melanoma or renal cancer, undergo further investigation to determine the pathways they disrupt. nih.gov

Another key area of investigation for structurally related compounds is inflammation. Molecules containing a piperidin-4-yl moiety have been assessed for their ability to modulate the NLRP3 inflammasome pathway, a critical component of the innate immune system. mdpi.com In these studies, researchers use models like PMA-differentiated THP-1 cells stimulated with LPS/ATP to measure the inhibition of NLRP3-dependent pyroptosis and the release of pro-inflammatory cytokines like IL-1β. mdpi.com The ability of a compound to reduce these outputs indicates its modulatory effect on this specific inflammatory pathway. mdpi.com

Furthermore, some benzoylurea (B1208200) derivatives have been identified as chitin (B13524) synthesis inhibitors, a pathway crucial for insects but absent in vertebrates, highlighting their potential as selective pesticides. researchgate.netnih.gov The modification of the core urea (B33335) structure is a strategy employed to discover new candidates that modulate various biological pathways, including those relevant to cancer and insect control. nih.gov

Enzyme Inhibition or Activation Studies in Cellular and Cell-Free Systems

The phenylurea scaffold is a common feature in many enzyme inhibitors, and studies are often directed at quantifying this activity. Both cellular systems, which involve treating whole cells, and cell-free systems, which use purified enzymes or cell extracts, are employed to determine a compound's effect on specific enzymes. nih.govnih.govmdpi.com Cell-free systems offer a controlled environment to study direct enzyme-inhibitor interactions without the complexity of cellular uptake, metabolism, or off-target effects. nih.govmdpi.com

Kinases are a major class of enzymes targeted by urea-containing compounds. For example, derivatives have been designed and tested as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component in stress-induced signaling pathways. mdpi.com Similarly, related thiourea (B124793) compounds have been shown to target Checkpoint Kinase 1 (Chk1), an important regulator of the cell cycle. jppres.com In such studies, the inhibitory potency is typically quantified and reported as an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Beyond kinases, other enzymes are also targeted. Phenyl- and benzylurea (B1666796) derivatives have been studied as competitive inhibitors of cytokinin oxidase/dehydrogenase (CKO), a flavoenzyme involved in plant hormone regulation. nih.gov While this is a plant enzyme, it demonstrates the versatility of the urea scaffold in binding to enzyme active sites. nih.gov Historically, N-benzoyl-N′-phenylurea derivatives were identified as potent inhibitors of chitin synthesis, a key process in insect development. nih.gov

Table 1: Examples of Enzyme Inhibition by Structurally Related Urea Compounds

| Compound Class | Target Enzyme | System | Potency (IC₅₀) |

|---|---|---|---|

| Pyridin-2-yl ureas | ASK1 Kinase | Not Specified | Nanomolar activity reported |

| Thiourea derivative | Checkpoint Kinase 1 (Chk1) | In silico | Not Applicable |

| Phenyl- and benzylureas | Cytokinin oxidase/dehydrogenase (ZmCKO1) | Cell-free | Varies by derivative |

This table presents data for compounds structurally related to N-(1-benzoyl-4-piperidyl)-N'-phenylurea to illustrate common enzymatic targets for this chemical class.

Receptor Binding Affinity and Ligand-Receptor Interaction Profiling

A critical step in characterizing a compound is to measure its binding affinity for various receptors. This is typically done using radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from its receptor is measured. The results are often expressed as an inhibition constant (Kᵢ) or an IC₅₀ value.

Compounds featuring the N-phenyl-N'-(piperidin-yl) scaffold have been synthesized and profiled for their selectivity at sigma receptors (σ₁ and σ₂). nih.govnih.gov These studies have identified ligands with high affinity, with Kᵢ values in the low nanomolar range for the σ₁ receptor and significant selectivity over the σ₂ subtype. nih.govnih.gov Similarly, other trisubstituted phenylurea derivatives have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor, a target for obesity treatment. nih.gov Optimization of this series led to compounds with IC₅₀ values below 0.1 nM. nih.gov

The transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation, is another target for urea-based compounds. nih.gov Structure-activity relationship (SAR) studies on N-(1,4-Benzoxazin-3-one) urea analogs have led to the discovery of potent and mode-selective TRPV1 antagonists with IC₅₀ values as low as 2.31 nM for blocking capsaicin-induced activation. nih.gov

Table 2: Receptor Binding Affinities of Structurally Related Urea and Piperidine (B6355638) Compounds

| Compound Series | Target Receptor | Measurement | Potency |

|---|---|---|---|

| 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 (σ₁) | Kᵢ | 7.8 – 34 nM nih.gov |

| Trisubstituted phenyl ureas | Neuropeptide Y5 (NPY5) | IC₅₀ | < 0.1 nM (most potent) nih.gov |

| N-(1,4-Benzoxazin-3-one) urea analogs | TRPV1 (Capsaicin activation) | IC₅₀ | 2.31 nM (lead compound) nih.gov |

This table showcases binding affinities for compounds that share key structural motifs with this compound, demonstrating the types of receptor targets investigated.

Investigation of Intracellular Signaling Cascades Affected by the Compound

Once a compound binds to its primary target (e.g., a receptor or enzyme), it triggers changes in downstream intracellular signaling cascades. Investigating these cascades is essential to understanding the compound's ultimate biological effect. This is often achieved using cellular assays that measure the levels or activity of key signaling proteins. biointerfaceresearch.com

For example, when a phenylurea derivative acts as an antagonist at the NPY5 receptor, its functional effect can be measured by its ability to block the forskolin-induced accumulation of cyclic AMP (cAMP), a critical second messenger. nih.gov Similarly, the inhibition of the NLRP3 inflammasome by piperidine-containing compounds is confirmed by measuring the downstream reduction in IL-1β secretion. mdpi.com

In the context of cancer, studies on benzoylurea derivatives have shown they can induce cell-cycle arrest and apoptosis. nih.gov These effects are linked to specific changes in signaling pathways. For instance, treatment of cancer cells with a novel benzoylurea derivative led to the upregulation of p53 and Chk1 proteins and the downregulation of cyclin B1 and cyclin-dependent kinase 1 (CDK1), which are key regulators of the G2/M cell cycle checkpoint. nih.gov Such findings connect the compound's activity directly to the molecular machinery controlling cell proliferation and survival. nih.gov

Protein-Ligand Docking and Molecular Dynamics Simulations of Binding Modes

To visualize and understand interactions at an atomic level, computational techniques such as molecular docking and molecular dynamics (MD) simulations are widely used. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site, providing insights into potential binding modes and generating a binding energy or docking score. mdpi.comubaya.ac.id

For phenylurea and benzoylurea derivatives, docking studies have identified key interactions, such as hydrogen bonds formed by the urea's N-H groups and the carbonyl oxygen. ubaya.ac.idmdpi.com For instance, docking of N-(4-bromo)-benzoyl-N'-phenylthiourea into the HER2 receptor predicted multiple steric interactions that contribute to its binding affinity. ubaya.ac.id Similarly, modeling of a TRPV1 antagonist suggested that π-π stacking interactions with tyrosine and phenylalanine residues, along with hydrogen bonding to a threonine residue, were critical for stable binding. nih.gov

Following docking, molecular dynamics simulations can be run to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment. mdpi.com These simulations can reveal how the flexibility of the protein and ligand affects the interaction and can be used to calculate the binding free energy, which often correlates more closely with experimental activity than docking scores alone. mdpi.commdpi.com Studies on estrogen-related receptor α (ERRα) inverse agonists showed that the binding of small molecules caused conformational changes in specific helices of the receptor, which was linked to their biological activity. mdpi.com

Table 3: Examples of Molecular Modeling Studies on Related Compounds

| Compound/Class | Protein Target | Method | Key Findings |

|---|---|---|---|

| ERRα inverse agonists | Estrogen-Related Receptor α (ERRα) | MD Simulation | Binding free energy correlated with activity; identified key residues (e.g., Phe328, Glu331). mdpi.com |

| N-(phenylcarbamothioyl)benzamide | Checkpoint Kinase 1 (Chk1) | Docking & MD | Predicted binding score (-67.19 kcal/mol) and stable bond formation. jppres.com |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2 Receptor | Docking | Predicted Rerank Score of -99.21 kcal/mol; identified multiple steric interactions. ubaya.ac.id |

This table summarizes findings from computational studies on structurally analogous compounds to illustrate how these methods are applied to understand binding interactions.

Preclinical Biological Responses to N 1 Benzoyl 4 Piperidyl N Phenylurea and Its Analogues

In Vitro Cellular Assays for Biological Activity Exploration (e.g., antiproliferative effects in cell lines)

In vitro cellular assays are a primary tool for the initial exploration of the biological activity of novel chemical entities. For analogues of N-(1-benzoyl-4-piperidyl)-N'-phenylurea, these assays have been crucial in identifying significant antiproliferative effects across a wide range of human cancer cell lines.

A study involving a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated the potent anticancer activity of these compounds. nih.govnih.gov Analogues featuring a 4-hydroxymethylpiperidine group, in particular, showed broad-spectrum antiproliferative activity when tested against the National Cancer Institute's 60-cell line panel (NCI-60). nih.govresearchgate.net Two compounds, designated 5a and 5d, were identified as highly active. nih.govresearchgate.net Compound 5a was found to be lethal to several cancer cell lines, including SK-MEL-5 melanoma, multiple renal cancer lines (786-0, A498, RXF 393), and the MDA-MB-468 breast cancer cell line. nih.govresearchgate.net Further testing revealed that compounds 5a and 5d possessed remarkable potency, with median inhibitory concentration (IC₅₀) values in the low micromolar range against various cancers. nih.gov For instance, compound 5a showed significant inhibition of colon (KM12, IC₅₀: 1.25 µM), CNS (SNB-75, IC₅₀: 1.26 µM), melanoma (MDA-MB-435, IC₅₀: 1.41 µM), and renal (A498, IC₅₀: 1.33 µM) cancer cell lines. nih.gov

| Compound | Cancer Type | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 5a | Colon | KM12 | 1.25 |

| 5a | CNS | SNB-75 | 1.26 |

| 5a | Renal | A498 | 1.33 |

| 5a | Melanoma | MDA-MB-435 | 1.41 |

| 5a | Melanoma | SK-MEL-28 | 1.49 |

| 5d | Various | Multiple | 1.26 - 3.75 |

Metabolic Pathway Research of N 1 Benzoyl 4 Piperidyl N Phenylurea in Preclinical Systems

In Vitro Metabolic Stability and Metabolite Identification in Microsomal and Hepatocyte Models

The initial assessment of a compound's metabolic fate begins with in vitro systems that replicate the primary site of drug metabolism, the liver. thermofisher.com The two most common models are liver microsomes and intact hepatocytes. springernature.com Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. utsouthwestern.edu Hepatocytes, being intact liver cells, offer a more complete picture by containing both Phase I and Phase II enzyme systems, as well as the necessary cofactors for metabolism. thermofisher.comutsouthwestern.edu

In these systems, N-(1-benzoyl-4-piperidyl)-N'-phenylurea would be incubated over a period of time, and its disappearance is measured to determine key metabolic stability parameters. springernature.com The primary metrics calculated are the metabolic half-life (t½), the time required for 50% of the parent compound to be metabolized, and the intrinsic clearance (Clint), which describes the inherent ability of the liver to metabolize a drug. thermofisher.com These values allow for the rank-ordering of compounds based on their metabolic lability and help predict in vivo clearance. springernature.com

Metabolite identification is concurrently performed using advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), to detect and structurally elucidate the biotransformation products formed in the incubations. mdpi.com

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Human Liver Microsomes (HLM) and Hepatocytes

This table presents hypothetical data for illustrative purposes based on typical experimental outcomes.

| Parameter | Human Liver Microsomes (HLM) | Human Hepatocytes |

|---|---|---|

| Incubation Time | 0 - 120 min | 0 - 240 min |

| Half-Life (t½) | 85 min | 70 min |

| Intrinsic Clearance (Clint) | 25 µL/min/mg protein | 50 mL/min/kg |

The data would typically show that the compound is metabolized more rapidly in hepatocytes than in microsomes, as hepatocytes contain a broader range of enzymatic activities. mdpi.com For instance, a study on the structurally similar benzoylfentanyl showed a metabolic half-life of over 80 minutes in human liver microsomes. nih.gov

Elucidation of Major Biotransformation Pathways (e.g., hydroxylation, N-dealkylation, amide hydrolysis)

The chemical structure of this compound presents several sites susceptible to metabolic attack. The elucidation of these biotransformation pathways is crucial for understanding the compound's clearance and identifying potentially active or toxic metabolites. nih.gov Based on its functional groups, the following pathways are anticipated:

Hydroxylation: This is a common Phase I reaction catalyzed by CYP enzymes. nih.gov For this compound, hydroxylation is likely to occur on the aromatic rings—both the benzoyl and the phenyl moieties—at the para-position, which is sterically accessible. The piperidine (B6355638) ring is also a potential site for hydroxylation.

N-dealkylation: The bond between the piperidine nitrogen and the benzoyl group can be a target for oxidative N-dealkylation. However, the benzoylpiperidine fragment is often considered metabolically stable. nih.gov A more likely site for N-dealkylation could be the removal of the entire phenylethyl group if it were present, as seen in fentanyl analogs. nih.gov In the specific case of this compound, cleavage at the piperidine nitrogen would lead to the formation of N-phenyl-N'-(piperidin-4-yl)urea.

Amide/Urea (B33335) Hydrolysis: The urea linkage (-NH-CO-NH-) and the amide bond connecting the benzoyl group to the piperidine nitrogen are susceptible to hydrolysis by amidase enzymes. This would break the molecule into smaller, more polar fragments, such as benzoic acid, 4-amino-N-phenyl-piperidine-1-carboxamide, or aniline (B41778) and 1-benzoylpiperidine-4-carboxylic acid.

Table 2: Potential Metabolites of this compound via Major Biotransformation Pathways

This table lists hypothetical metabolites based on established metabolic reactions.

| Biotransformation Pathway | Potential Metabolite |

|---|---|

| Aromatic Hydroxylation | N-(1-(4-hydroxybenzoyl)-4-piperidyl)-N'-phenylurea |

| N-(1-benzoyl-4-piperidyl)-N'-(4-hydroxyphenyl)urea | |

| Piperidine Hydroxylation | N-(1-benzoyl-4-hydroxy-4-piperidyl)-N'-phenylurea |

| Amide Hydrolysis | Benzoic acid + 4-amino-N-phenylpiperidine-1-carboxamide |

| Urea Hydrolysis | 1-benzoyl-4-aminopiperidine + Phenyl isocyanate (or aniline after hydrolysis) |

Characterization of Metabolizing Enzymes and Isoforms Involved

The primary enzymes responsible for the Phase I metabolism of most drugs are the cytochrome P450 (CYP) superfamily of hemoproteins, which are abundant in the liver. nih.govnih.gov Identifying the specific CYP isoforms that metabolize this compound is essential for predicting potential drug-drug interactions.

Given the structural features of many xenobiotics, it is plausible that major isoforms like CYP3A4 and CYP2C9 would play a significant role in the oxidative metabolism (e.g., hydroxylation) of this compound. nih.gov

Metabolic Profiling in Animal Models for Research Purposes

While in vitro models are excellent for initial screening, in vivo studies using animal models are necessary to understand the complete metabolic profile in a whole organism. nih.gov Commonly used species in preclinical research include mice, rats, and guinea pigs. nih.govmdpi.com

Following administration of this compound to these animals, biological samples such as blood, urine, and feces are collected over time. These samples are then analyzed, typically by high-resolution mass spectrometry, to identify and quantify the parent compound and its metabolites. nih.gov This provides a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic profiling in animal models helps to:

Confirm the metabolic pathways identified in vitro.

Identify metabolites that are unique to the in vivo environment.

Determine the relative abundance of different metabolites, which is critical as regulatory agencies require safety testing for any human metabolite that constitutes more than 10% of the total drug-related exposure. nih.govresearchgate.net

Table 3: Hypothetical Metabolite Profile in Rat Urine after Administration of this compound

This table shows a potential distribution of metabolites that could be observed in an in vivo study.

| Metabolite | Proposed Structure | Relative Abundance (%) |

|---|---|---|

| Parent Compound | This compound | 25 |

| M1 | N-(1-benzoyl-4-piperidyl)-N'-(4-hydroxyphenyl)urea | 40 |

| M2 | N-(1-(4-hydroxybenzoyl)-4-piperidyl)-N'-phenylurea | 15 |

| M3 | Benzoic acid (from hydrolysis) | 10 |

| Other | Miscellaneous minor metabolites | 10 |

Influence of Structural Modifications on Metabolic Fate in Analogues

Understanding how small changes to a molecule's structure can affect its metabolism is a cornerstone of medicinal chemistry and drug design. researchgate.net For this compound, several modifications could be explored to alter its metabolic fate, potentially enhancing stability or directing metabolism towards desired pathways.

Blocking Metabolic Hotspots: If a particular position is found to be a "metabolic hotspot" (a site of rapid metabolism), it can be blocked. For example, if the para-position of the phenyl ring is rapidly hydroxylated, introducing a fluorine or chlorine atom at that position can prevent this oxidation, often increasing the compound's half-life.

Introducing Electron-Withdrawing/Donating Groups: Adding an electron-withdrawing group (like a trifluoromethyl group) to one of the aromatic rings can decrease the electron density of the ring, making it less susceptible to oxidative attack by CYP enzymes. mdpi.com Conversely, an electron-donating group might enhance metabolism at that site.

Modifying the Linker: Altering the urea or amide linkages could significantly impact stability. For instance, replacing the amide with a more stable group or modifying the urea to a thiourea (B124793) could change its susceptibility to hydrolysis and its interaction with metabolizing enzymes. ubaya.ac.id Studies on benzoylphenylurea (B10832687) derivatives have shown that modifying the urea linkage is an effective strategy for creating new candidates with different biological properties. mdpi.comnih.gov

Bioisosteric Replacement: The benzoylpiperidine fragment is sometimes considered a bioisostere of a piperazine (B1678402) ring. nih.gov Such replacements can alter metabolic stability and receptor interactions.

Analytical Methodologies for Research and Quantification of N 1 Benzoyl 4 Piperidyl N Phenylurea

Chromatographic Techniques (HPLC, LC-MS) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the separation, purity assessment, and quantification of N-(1-benzoyl-4-piperidyl)-N'-phenylurea. These methods are favored for their high resolution, sensitivity, and applicability to non-volatile and thermally unstable compounds like phenylureas. newpaltz.k12.ny.us

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common approach for analyzing phenylurea derivatives. nih.gov Separation is typically achieved on a C18 stationary phase, which provides good retention and resolution for these moderately polar compounds. nih.govchromatographyonline.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov UV detection is frequently employed, with the wavelength set around 210-245 nm to capture the chromophores present in the benzoyl and phenyl rings. nih.govchromatographyonline.com For purity analysis, HPLC coupled with a Diode Array Detector (DAD) can provide spectral information to confirm peak identity and homogeneity. nih.gov Method detection limits in the nanogram-per-liter (ng/L) to microgram-per-liter (µg/L) range are achievable, making HPLC suitable for trace analysis in various research samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For enhanced sensitivity and selectivity, HPLC is often coupled with a mass spectrometer. LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), allows for highly specific quantification and structural confirmation. nih.gov Electrospray ionization (ESI) is a common ionization technique for benzoylphenylurea (B10832687) compounds. nih.govresearchgate.net In MS/MS analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which significantly reduces matrix interference and allows for quantification at very low levels (ng/kg to µg/kg). akjournals.comresearchgate.net This high selectivity makes LC-MS/MS the gold standard for quantifying the compound in complex matrices. nih.gov

Interactive Data Table: Typical HPLC and LC-MS Parameters for Phenylurea Analysis

| Parameter | HPLC Method | LC-MS/MS Method |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile/Water Gradient | Methanol/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | UV/DAD at 245 nm | ESI in Positive or Negative Ion Mode |

| Quantification | External Standard Calibration | MRM of specific ion transitions |

| Typical LOQ | ~0.01 mg/L | ~0.002 - 0.01 mg/kg |

Spectroscopic Methods for Characterization in Research Matrices

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the compound's structure.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzoyl and phenyl rings, typically in the range of 7-8 ppm. Signals for the piperidine (B6355638) ring protons would appear more upfield, with complex splitting patterns due to their various chemical environments and couplings. The N-H protons of the urea (B33335) linkage would appear as distinct singlets or broad signals, the chemical shifts of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the benzoyl and urea groups (typically 160-180 ppm), aromatic carbons (110-140 ppm), and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands:

N-H stretching: Around 3300 cm⁻¹ associated with the urea NH groups.

C=O stretching: Strong absorptions between 1640-1700 cm⁻¹ corresponding to the benzoyl and urea carbonyl groups.

C-N stretching: Bands in the region of 1200-1400 cm⁻¹.

Aromatic C-H and C=C stretching: Signals characteristic of the phenyl and benzoyl rings.

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification. Under ESI conditions, the compound would typically form a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the elemental formula with high accuracy. Tandem MS (MS/MS) experiments would reveal characteristic fragment ions resulting from the cleavage of the amide and urea bonds, providing further structural confirmation.

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Observed Feature | Expected Region/Value | Structural Assignment |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm | Benzoyl and Phenyl rings |

| Piperidine Protons | 1.5 - 4.0 ppm | -CH₂- and -CH- groups of piperidine | |

| Urea Protons | 8.0 - 10.0 ppm | -NH-CO-NH- | |

| ¹³C NMR | Carbonyl Carbons | 160 - 180 ppm | C=O (Benzoyl and Urea) |

| Aromatic Carbons | 110 - 140 ppm | C-atoms of Benzoyl and Phenyl rings | |

| IR | N-H Stretch | ~3300 cm⁻¹ | Urea N-H bonds |

| C=O Stretch | 1640 - 1700 cm⁻¹ | Benzoyl and Urea C=O bonds | |

| HRMS (ESI+) | Protonated Molecule | [M+H]⁺ | Molecular Weight Confirmation |

Development of Bioanalytical Methods for Preclinical Research Sample Analysis

Analyzing this compound in biological matrices such as plasma, blood, and tissue is essential for preclinical research, including pharmacokinetic and biodistribution studies. This requires the development and validation of specialized bioanalytical methods, typically using LC-MS/MS due to its superior sensitivity and selectivity in complex biological environments.

The development process involves several key stages:

Sample Preparation: The primary challenge is to efficiently extract the analyte from the complex biological matrix while removing interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). SPE often provides the cleanest extracts and allows for sample pre-concentration, leading to better sensitivity.

Chromatography: A rapid and efficient chromatographic separation is necessary to resolve the analyte from endogenous matrix components and potential metabolites. Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred over conventional HPLC as it offers faster analysis times and improved resolution.

Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in MRM mode is the standard for quantification in bioanalytical studies. mdpi.com This ensures high selectivity and sensitivity, with Limits of Quantification (LOQ) often in the low ng/mL or even pg/mL range.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. Validation parameters include specificity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Interactive Data Table: Example Validation Parameters for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | 1-10 ng/mL |

| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5% to +8% |

| Precision (% RSD) | ≤ 15% (≤20% at LLOQ) | < 10% |

| Matrix Effect | RSD of IS-normalized factor ≤ 15% | < 12% |

| Recovery | Consistent, precise, and reproducible | 75-95% |

Isotope Labeling Strategies for Metabolic and Mechanistic Research

Isotope labeling is a powerful technique used to trace the metabolic fate of this compound and to investigate its mechanism of action. This strategy involves replacing one or more atoms in the molecule with their stable heavy isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).

The isotopically labeled compound is chemically identical to the unlabeled parent drug but is distinguishable by mass spectrometry. This mass difference allows for its unambiguous detection and differentiation from endogenous compounds in a biological system.

Applications in Research:

Metabolite Identification: By administering the labeled compound, researchers can easily identify drug-related metabolites in complex biological samples. The labeled parent drug and its metabolites will exhibit a characteristic isotopic pattern in the mass spectrum, making them stand out from the biological background.

Pharmacokinetic Studies: Labeled compounds are frequently used as internal standards in quantitative bioanalysis. Their physicochemical properties are nearly identical to the analyte, meaning they behave similarly during sample extraction and ionization, which corrects for matrix effects and improves the accuracy and precision of quantification.

Mechanistic Studies: Isotope labeling can help elucidate biochemical pathways and reaction mechanisms. For instance, labeling specific positions on the molecule can determine which parts are modified during metabolism (e.g., hydroxylation on a phenyl ring or cleavage of the urea linkage).

The choice of isotope and labeling position is critical and depends on the research question. For example, ¹³C or ¹⁵N labeling of the urea core could be used to track the stability of this functional group, while ²H labeling on an aromatic ring could probe metabolic hydroxylation at that site.

Interactive Data Table: Common Isotopes for Labeling Strategies

| Isotope | Natural Abundance | Use in Research | Detection Method |

|---|---|---|---|

| Deuterium (²H) | 0.015% | Internal standards, probing C-H bond cleavage | Mass Spectrometry |

| Carbon-13 (¹³C) | 1.1% | Tracing metabolic pathways, internal standards | Mass Spectrometry, NMR |

| Nitrogen-15 (¹⁵N) | 0.37% | Tracing nitrogen metabolism, internal standards | Mass Spectrometry, NMR |

Advanced Separation Techniques for Complex Mixture Analysis

While standard HPLC is effective for routine analysis, advanced separation techniques are often required for resolving this compound from complex mixtures, such as in impurity profiling, metabolite screening, or environmental analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC. This results in significantly higher resolution, greater peak capacity, increased sensitivity, and much faster analysis times (e.g., run times of a few minutes instead of 20-30 minutes). mdpi.com This is particularly advantageous for high-throughput screening of research samples.

Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC is a powerful technique that enhances peak capacity by subjecting the sample to two independent separation steps. A fraction from the first dimension (e.g., a C18 column) is transferred to a second, orthogonal column (e.g., a cyano or phenyl-hexyl phase). This approach is highly effective for separating co-eluting peaks in extremely complex samples, such as identifying trace-level impurities or resolving the parent compound from a multitude of metabolites.

LC-High-Resolution Mass Spectrometry (LC-HRMS): Coupling UHPLC with HRMS instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap provides a powerful platform for both qualitative and quantitative analysis. HRMS offers exceptional mass accuracy (typically <5 ppm), which allows for the confident determination of elemental compositions for the parent compound, its metabolites, and any unknown impurities. This capability is invaluable for structural elucidation in the absence of authentic reference standards.

Interactive Data Table: Comparison of Advanced Separation Techniques

| Technique | Principle | Key Advantage | Typical Application |

|---|---|---|---|

| UHPLC | Small particle size columns (<2 µm) | Speed, Resolution, Sensitivity | High-throughput quantification, Purity analysis |

| 2D-LC | Two independent separation dimensions | Greatly increased peak capacity | Analysis of very complex mixtures, Impurity isolation |

| LC-HRMS (QTOF/Orbitrap) | High-accuracy mass measurement | Confident structural elucidation of unknowns | Metabolite identification, Impurity profiling |

Future Research Directions and Unexplored Avenues for N 1 Benzoyl 4 Piperidyl N Phenylurea

Emerging Synthetic Strategies for Derivatization

To explore the full potential of N-(1-BENZOYL-4-PIPERIDYL)-N'-PHENYLUREA, the synthesis of a diverse library of analogues is a critical first step. Future work should focus on emerging and efficient synthetic strategies that allow for systematic modification of its core structure. Research in related urea-based compounds has highlighted several promising avenues. nih.govresearchgate.net

Key areas for derivatization include:

The Phenyl Ring: Introducing various substituents (electron-donating or -withdrawing groups) to explore structure-activity relationships (SAR).

The Benzoyl Moiety: Modifying this group to alter binding interactions and pharmacokinetic properties.

The Piperidine (B6355638) Ring: Altering or substituting this core to modulate solubility, cell permeability, and target engagement.

Established synthetic methods for creating urea (B33335) derivatives, such as the reaction of isocyanates with amines or the use of coupling reagents, can be adapted and optimized. nih.govmdpi.com For instance, the reaction of substituted phenyl isocyanates with 1-benzoyl-4-aminopiperidine or, conversely, the reaction of 4-(isocyanato)piperidine derivatives with substituted benzamides could provide efficient routes to a wide range of new compounds. nih.govfrontiersin.org A novel approach using hypervalent iodine reagents to couple amides and amines under mild, metal-free conditions presents another modern strategy for synthesizing unsymmetrical ureas and could be applied here. mdpi.com

| Synthetic Strategy | Description | Potential Application for Derivatization |

| Isocyanate-Amine Coupling | A common method involving the reaction of an isocyanate with a primary or secondary amine to form the urea linkage. nih.govfrontiersin.org | Synthesis of analogues by reacting diverse substituted phenyl isocyanates with 1-benzoyl-4-aminopiperidine. |

| Amide-Amine Coupling | Modern methods, such as those using hypervalent iodine reagents, allow for the direct coupling of amides and amines. mdpi.com | A metal-free and versatile approach for late-stage functionalization and creating complex derivatives. |

| Solid-Phase Synthesis | Facilitates the rapid synthesis of a large array of derivatives by anchoring intermediates to a solid support. nih.gov | High-throughput synthesis of a compound library for extensive screening and SAR studies. |

| Scaffold Modification | Replacing or modifying the core heterocyclic rings, such as the piperidine or phenyl groups, with bioisosteres. nih.govnih.gov | Introduction of piperazine (B1678402) or triazole moieties to explore new chemical space and target interactions. nih.govnih.gov |

Application of Advanced Computational Methods for Predictive Modeling

Advanced computational methods offer a powerful, resource-efficient means to guide the design and prioritization of this compound derivatives for synthesis and testing. These in silico techniques can predict how structural modifications will affect a compound's biological activity and drug-like properties.

Molecular docking is a key technique for predicting the binding affinity of a ligand to a macromolecular target. ubaya.ac.idnih.gov For example, docking studies on benzoylurea (B1208200) derivatives have been used to predict cytotoxic activity against cancer-related receptors like HER2. ubaya.ac.id Similar approaches can be used to screen virtual libraries of this compound analogues against a panel of potential protein targets, providing a rational basis for selecting the most promising candidates for synthesis. ubaya.ac.idnih.gov Beyond target binding, computational tools can also predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

| Computational Method | Predictive Goal | Relevance to Future Research |

| Molecular Docking | Predicts binding affinity and orientation of the compound in the active site of a protein target. ubaya.ac.idnih.gov | To prioritize derivatives with the highest predicted potency against specific biological targets and to understand binding modes. |

| Quantitative SAR (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | To guide the design of new derivatives with enhanced activity by identifying key structural features. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the compound and its target protein over time to assess the stability of their interaction. mdpi.com | To confirm the stability of binding predicted by docking and to understand the dynamic nature of the ligand-protein complex. |

| ADMET Prediction | Forecasts pharmacokinetic properties (e.g., absorption, toxicity) based on molecular structure. nih.gov | To filter out compounds with predicted poor drug-like properties before committing resources to their synthesis. |

Novel Target Identification and Mechanistic Elucidation

While the parent class of benzoylphenylureas are known inhibitors of chitin (B13524) synthesis in insects, the specific biological targets of this compound in mammalian systems are not well defined. nih.govresearchgate.net A crucial future direction is to perform broad biological screening to identify novel protein targets and elucidate the compound's mechanism of action.

Research on structurally related phenylurea and piperidyl-urea compounds provides a roadmap for this exploration. Various derivatives have shown activity against a diverse range of targets, including:

Protein Kinases: Phenylurea scaffolds are present in numerous kinase inhibitors, such as those targeting VEGFR-2 and c-MET, which are implicated in cancer. nih.gov

Enzymes in Immunomodulation: The phenylurea moiety is a key feature in inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. frontiersin.orgmdpi.com

Other Enzymes: Related urea compounds have been identified as inhibitors of soluble epoxide hydrolase, protein tyrosine phosphatase 1B (PTP1B), and urease, suggesting a broad enzymatic inhibitory potential. nih.govnih.govresearchgate.net

Systematic screening of this compound and its derivatives against panels of kinases, phosphatases, and other enzymes could uncover unexpected and therapeutically relevant activities.

| Potential Target Class | Example(s) from Related Compounds | Rationale for Investigation |

| Protein Kinases | c-MET, VEGFR-2 nih.gov | Many approved cancer drugs are kinase inhibitors containing a phenylurea scaffold. |

| Immunomodulatory Enzymes | Indoleamine 2,3-dioxygenase 1 (IDO1) frontiersin.orgmdpi.com | The urea structure is a known pharmacophore for this important immuno-oncology target. |

| Hydrolases | Soluble Epoxide Hydrolase (sEH), Urease nih.govnih.gov | The piperidine and urea motifs have been found in inhibitors of various hydrolases. |

| Phosphatases | Protein Tyrosine Phosphatase 1B (PTP1B) researchgate.net | PTP1B is a key target for type 2 diabetes, and urea derivatives have shown inhibitory activity. |

| Bacterial Proteins | Penicillin Binding Protein 4 (PBP4) nih.gov | Phenyl-urea compounds have been identified as inhibitors of this bacterial cell wall transpeptidase. |

Exploration of Chemoproteomic Approaches

Chemoproteomics offers powerful tools for identifying the direct molecular targets of a compound within a complex biological system, such as a cell lysate or even in living cells. tum.de This approach can overcome the limitations of traditional target-based screening by providing an unbiased, proteome-wide view of a compound's interactions.

A key strategy involves designing and synthesizing a probe version of this compound. This is achieved by attaching a "handle"—such as a biotin (B1667282) tag for affinity purification or a clickable alkyne group—to a position on the molecule that does not disrupt its biological activity. nih.govnih.gov This probe can then be used in several experimental setups:

Affinity-Based Protein Profiling (ABPP): The probe is used to pull down its binding partners from a proteome, which are then identified by mass spectrometry.

Competitive Chemoproteomics: The cellular proteome is treated with the original, unlabeled compound before adding the probe. Proteins that show reduced binding to the probe are identified as the primary targets of the parent compound. nih.gov

These methods can not only identify primary targets but also map off-target interactions, providing a comprehensive selectivity profile that is crucial for developing safe and effective therapeutic agents or high-quality chemical probes. tum.denih.gov

| Chemoproteomic Technique | Description | Application to this compound |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of specific enzyme families. | A competitive ABPP screen could identify if the compound inhibits certain enzyme classes, such as serine hydrolases. nih.gov |

| Affinity Chromatography | An immobilized version of the compound is used to capture binding proteins from a cell lysate. | Identification of direct protein targets that bind to the compound with sufficient affinity. |

| Inhibitor-Based Probes (IBPs) | A probe is created by adding a biotin or alkyne handle to the parent compound. nih.gov | Allows for pull-down experiments or competitive profiling to identify targets in a more native cellular environment. nih.govnih.gov |

| Targeted Protein Degradation (TPD) Profiling | Chemoproteomics can be used to discover which proteins are degraded by molecules designed to induce protein degradation (degraders). youtube.com | If developed into a degrader, chemoproteomics could identify the full spectrum of proteins it effectively degrades. youtube.com |

Role of this compound as a Research Probe in Chemical Biology

Should this compound or one of its optimized derivatives be found to be a potent and selective modulator of a specific protein, it could be developed into a valuable chemical probe. nih.gov A chemical probe is a small molecule used to interrogate the function of its protein target in biological systems. nih.gov This is a distinct role from a drug candidate and requires rigorous characterization.

The development of piperidyl-1,2,3-triazole ureas into selective chemical probes for the enzyme diacylglycerol lipase-β (DAGLβ) serves as an excellent model. nih.gov The process involved medicinal chemistry to improve potency and selectivity, guided by activity-based protein profiling to monitor off-target effects. nih.gov

To establish this compound as a chemical probe, future research would need to:

Confirm Target Engagement: Demonstrate that the compound directly binds to its intended target in cells at relevant concentrations.

Establish a Mechanism of Action: Elucidate how the compound modulates the function of its target (e.g., competitive inhibition, allosteric modulation).

Demonstrate High Selectivity: Show that the compound has minimal off-target effects at the concentrations required to engage its primary target.

Develop a Negative Control: Synthesize a structurally similar but inactive analogue to help confirm that the observed biological effects are due to the inhibition of the intended target.

Furthermore, fluorescently labeled versions of the compound could be synthesized. ucsd.edu Such probes would enable researchers to visualize target engagement and localization within cells using advanced microscopy techniques, providing deeper insights into the biology of the target protein. ucsd.edu

Q & A

Q. (Advanced)

- QSTR models : Use EPI Suite to estimate biodegradation half-life and LC50 for aquatic organisms.

- Molecular dynamics : Simulate interaction with cytochrome P450 enzymes (e.g., CYP1A2) to assess metabolic persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.